

4-Bromo-N-methylaniline: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: **4-Bromo-N-methylaniline**

Cat. No.: **B051990**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Bromo-N-methylaniline** is a key aromatic amine derivative that serves as a versatile and crucial building block in the landscape of organic synthesis. Its unique structural features, comprising a reactive bromine atom and a secondary amine on a phenyl ring, offer dual points for molecular elaboration. This strategic combination allows for its participation in a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **4-bromo-N-methylaniline**, with a focus on its role in the construction of bioactive compounds.

Chemical and Physical Properties

4-Bromo-N-methylaniline, with the CAS number 6911-87-1, is a compound whose physical and chemical properties are well-documented. A summary of its key quantitative data is presented in Table 1. This information is essential for its appropriate handling, storage, and application in synthetic protocols.

Table 1: Physicochemical and Spectroscopic Data for **4-Bromo-N-methylaniline**

Property	Value	Reference
Molecular Formula	C ₇ H ₈ BrN	[1]
Molecular Weight	186.05 g/mol	[1]
Appearance	Clear orange to purple to dark purple liquid	
Boiling Point	259-260 °C (lit.)	
Density	1.482 g/mL at 25 °C (lit.)	
Refractive Index (n ₂₀ /D)	1.613 (lit.)	
Flash Point	>230 °F	
Solubility	Chloroform, Ethyl Acetate	
¹³ C NMR	Spectral data available	[1]
GC-MS	Spectral data available	[2]
FTIR	Spectral data available	[2]

Reactivity and Key Synthetic Transformations

The synthetic utility of **4-bromo-N-methylaniline** stems from the distinct reactivity of its two functional groups: the aryl bromide and the N-methylamino group. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The N-methylamino group, on the other hand, can be engaged in various reactions such as acylation, alkylation, and diazotization.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. **4-Bromo-N-methylaniline** can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate N-methyl-biphenylamines and their analogues. These structures are prevalent in many biologically active molecules. The general reaction scheme is depicted below.

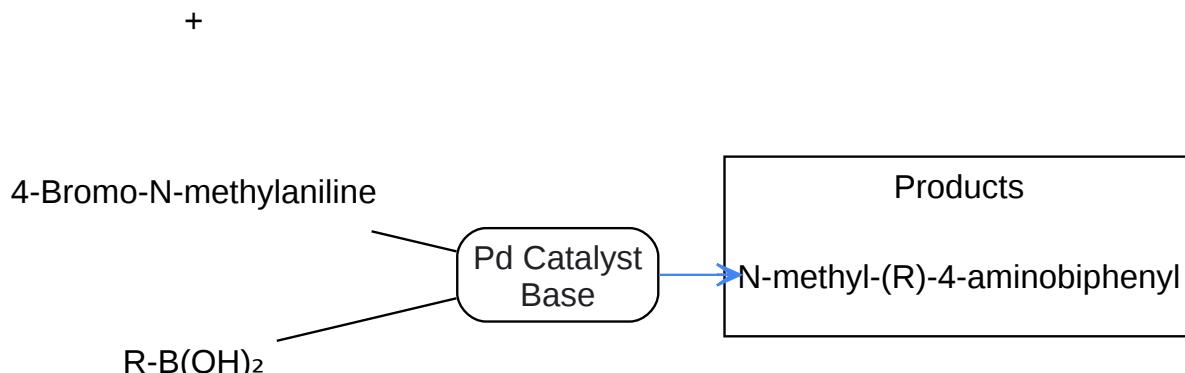
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Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3] **4-Bromo-N-methylaniline** can act as the amine component in coupling reactions with other aryl halides or triflates. Conversely, the bromine atom of **4-bromo-N-methylaniline** can be coupled with a wide range of primary or secondary amines to afford substituted N,N'-diaryl-N-methylamines.[3][4]

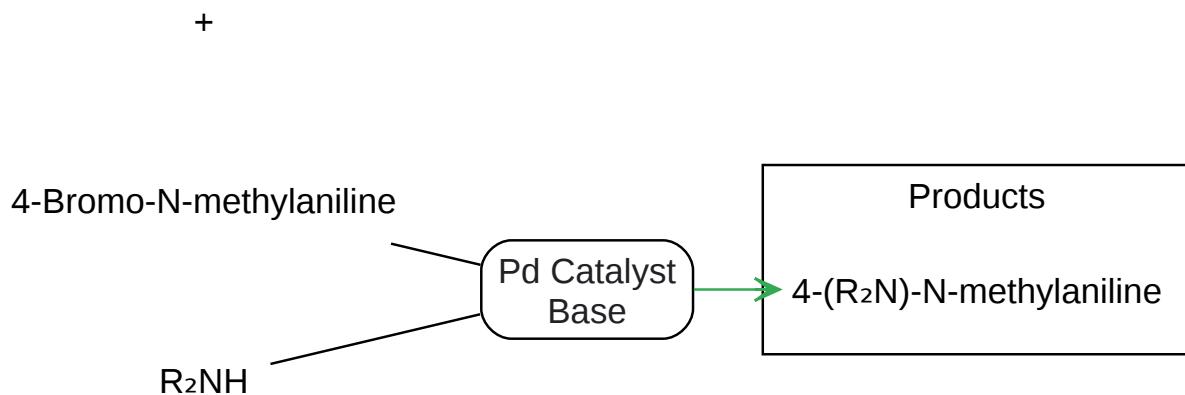
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Figure 2: General scheme of the Buchwald-Hartwig amination.

Applications in the Synthesis of Bioactive Molecules

4-Bromo-N-methylaniline and its close analogues are pivotal intermediates in the synthesis of a variety of pharmaceuticals and biologically active compounds.

For instance, the structurally related 4-bromo-N,N-dimethylaniline is a key intermediate in the synthesis of Mifepristone, a medication used in reproductive health.^[5] The reactivity it imparts is crucial for constructing the complex molecular framework of the drug.

Furthermore, derivatives of bromoanilines are utilized in the development of novel therapeutic agents. For example, pyrazine carboxamides synthesized from 4-bromo-3-methylaniline have been investigated for their antibacterial activities against extensively drug-resistant *Salmonella Typhi*.^[6] This highlights the importance of bromoaniline scaffolds in addressing urgent medical needs.

Experimental Protocols

The following are representative experimental protocols for key reactions involving bromoaniline derivatives, which can be adapted for **4-bromo-N-methylaniline**.

Table 2: Experimental Protocol for a Representative Suzuki-Miyaura Coupling Reaction

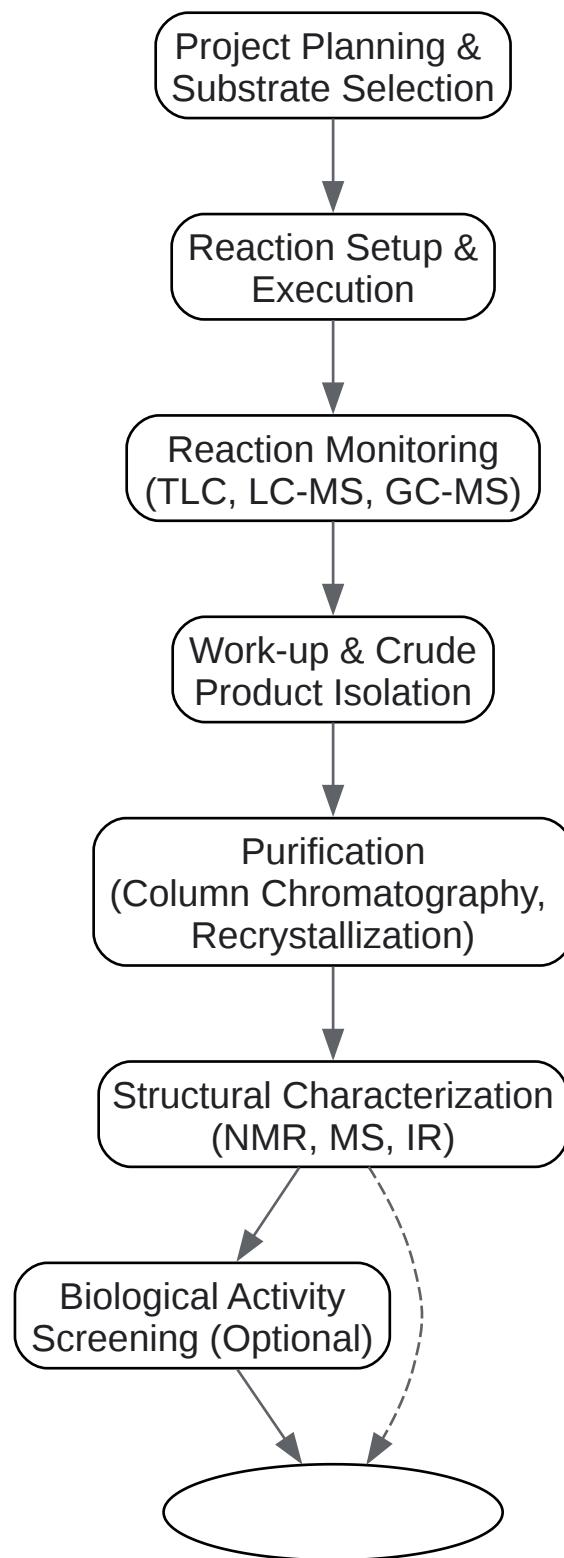
Step	Procedure
1. Reactant Preparation	In a dry Schlenk flask, combine 4-bromo-N-methylaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K_3PO_4 (2.0 mmol).
2. Catalyst Addition	Add the palladium catalyst, for example, $Pd(PPh_3)_4$ (5 mol%).
3. Solvent and Degassing	Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 10:1 ratio, 10 mL total volume). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
4. Reaction	Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS. ^[6]
5. Work-up	After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
6. Purification	Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 3: Experimental Protocol for a Representative Buchwald-Hartwig Amination

Step	Procedure
1. Reactant Preparation	To a dry Schlenk flask, add 4-bromo-N-methylaniline (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).
2. Catalyst and Ligand Addition	Add a palladium source, such as $\text{Pd}_2(\text{dba})_3$ (2 mol%), and a suitable phosphine ligand, for example, BINAP (3 mol%).
3. Solvent and Degassing	Add an anhydrous, deoxygenated solvent such as toluene. Purge the flask with an inert gas (argon or nitrogen).
4. Reaction	Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or GC-MS.
5. Work-up	Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine.
6. Purification	The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the desired product.

Workflow for Synthesis and Analysis

The general workflow for a synthetic project utilizing **4-bromo-N-methylaniline** as a building block is outlined below.



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Figure 3: General workflow for a synthesis project.

Conclusion

4-Bromo-N-methylaniline is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in powerful bond-forming reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination makes it an indispensable tool for medicinal chemists and materials scientists. The strategic application of this intermediate enables the efficient construction of complex molecular architectures, paving the way for the discovery and development of new drugs and advanced materials. A thorough understanding of its properties, reactivity, and the associated experimental protocols is paramount for its successful implementation in research and development.

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